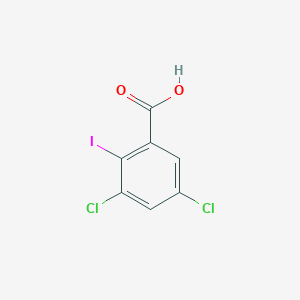

3,5-dichloro-2-iodo-benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTJHMZDOREVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397194 | |

| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-37-9 | |

| Record name | 3,5-Dichloro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 2 Iodo Benzoic Acid

Established Synthetic Routes and Strategies

The preparation of 3,5-dichloro-2-iodo-benzoic acid can be approached through several strategic pathways, primarily involving the controlled halogenation of benzoic acid or its derivatives, or through multi-step sequences starting from more readily available precursors.

Halogenation Reactions in Benzoic Acid Derivatives

Direct halogenation of benzoic acid or its chlorinated derivatives is a common strategy. For instance, the iodination of 2,5-dichlorobenzoic acid can be achieved, although this specific reaction often leads to a mixture of isomers. google.com A more controlled approach involves the direct C-H activation and iodination of benzoic acids. An iridium-catalyzed method allows for the ortho-selective iodination of various benzoic acids under mild conditions, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.org This method is notable for its high yields and tolerance of air and moisture. acs.org

Another approach involves the iodination of o-chlorobenzoic acid using an iodine reagent in the presence of sulfuric acid and dichloromethane. patsnap.com This method, however, can result in a mixture of products, including 3-iodo-2-chlorobenzoic acid and 3,5-diiodo-2-chlorobenzoic acid. patsnap.com The synthesis of 2-chloro-5-iodobenzoic acid, a related isomer, has been achieved by treating 2-chlorobenzoic acid with iodine, ammonium (B1175870) persulfate, and sulfuric acid in acetic acid. chemicalbook.com This reaction yields a crude product containing the desired isomer along with 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid, which then requires purification. chemicalbook.com

The table below summarizes the direct halogenation approaches for related compounds, highlighting the reagents and resulting product distribution.

| Starting Material | Reagents | Key Products | Reference |

| o-Chlorobenzoic acid | I₂, NaIO₃, H₂SO₄, DCM | 2-chloro-5-iodobenzoic acid, 3-iodo-2-halo-benzoic acid, 3,5-diiodo-2-halo-benzoic acid | patsnap.com |

| 2-Chlorobenzoic acid | I₂, (NH₄)₂S₂O₈, H₂SO₄, Acetic Acid | 2-chloro-5-iodobenzoic acid, 2-chloro-3-iodobenzoic acid, 2-chloro-3,5-diiodobenzoic acid | chemicalbook.com |

| Benzoic Acids | Ir(III) complex, NIS, HFIP | o-Iodinated carboxylic acids | acs.org |

Multi-step Synthesis from Precursors

Multi-step syntheses offer greater control over the regiochemistry of the final product. These methods often involve a sequence of nitration, reduction, diazotization, and iodination reactions.

A common strategy begins with the nitration of a suitable benzoic acid derivative. For example, the synthesis of 2-chloro-5-iodobenzoic acid can start from o-chlorobenzoic acid, which is first nitrated and then reduced to form an aminobenzoic acid intermediate. patsnap.comgoogle.com Specifically, o-chlorobenzoic acid is treated with nitric acid in the presence of concentrated sulfuric acid to yield 2-chloro-5-nitrobenzoic acid. patsnap.com This nitro compound is then reduced, for instance, using iron powder in the presence of ammonium chloride, to give 2-chloro-5-aminobenzoic acid. patsnap.com

A similar multi-step approach has been used for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, starting from 4-chloro-3,5-difluorobenzonitrile, which undergoes hydrolysis and nitration. researchgate.net The nitration of 2,5-dichlorobenzoic acid is a key step in producing 2,5-dichloro-3-nitrobenzoic acid, a useful herbicide intermediate. google.com

The synthesis of 3,5-dichloro-4-nitrobenzoic acid from 3,5-dichlorobenzoic acid has also been reported as part of a synthetic route to a heat-resistant energetic material. chemicalbook.com

The Sandmeyer reaction, or a related diazotization-iodination sequence, is a cornerstone for introducing an iodine atom onto an aromatic ring. wikipedia.orgtexiumchem.com This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with an iodide source. organic-chemistry.org

For instance, 2-chloro-5-aminobenzoic acid, obtained from the reduction of the corresponding nitro compound, can be converted to 2-chloro-5-iodobenzoic acid. patsnap.comgoogle.com The process involves diazotization with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures, followed by the addition of potassium iodide. patsnap.comgoogle.com A similar diazotization and chlorination sequence is employed in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2-amino-4-chloro-3,5-difluorobenzoic acid. researchgate.net

The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of this reaction, commonly performed in academic settings. wikipedia.orgtexiumchem.com The process involves forming the diazonium salt from anthranilic acid using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide. texiumchem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the direct iodination of o-chlorobenzoic acid, controlling the temperature between 25-30°C is important. patsnap.com For the Sandmeyer-type reaction to produce 2-chloro-5-iodobenzoic acid, maintaining a temperature of -10°C to 10°C during diazotization is critical. google.com

In the synthesis of 2-iodobenzoic acid, careful temperature control during heating is necessary to prevent the formation of salicylic (B10762653) acid as a byproduct. texiumchem.com The purification of the crude product, often through recrystallization, is also a key step to obtaining a high-purity compound. chemicalbook.comtexiumchem.com For example, 2-chloro-5-iodobenzoic acid can be purified by recrystallization from toluene. chemicalbook.compatsnap.com

Alternative Synthetic Pathways for Related Iodobenzoic Acids

Beyond the direct synthesis of this compound, various methods exist for preparing other iodobenzoic acids, which could potentially be adapted. A convenient one-step preparation of aromatic iodides from aromatic amines involves sequential diazotization-iodination with potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile. organic-chemistry.org Another metal- and base-free method synthesizes aryl iodides from arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide. acs.org

The synthesis of 2,3,5-triiodobenzoic acid, an auxin polar transport inhibitor, involves the replacement of hydrogens at the 2, 3, and 5 positions with iodine. nih.gov Furthermore, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid has been achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net

The table below outlines some alternative synthetic routes for various iodinated benzoic acids.

| Target Compound | Starting Material | Key Reactions | Reference |

| Aromatic Iodides | Aromatic Amines | Diazotization-iodination | organic-chemistry.org |

| Aryl Iodides | Arylhydrazine hydrochlorides | Oxidation and iodination | acs.org |

| 2,4-Difluoro-3,5-dichlorobenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, reduction, diazotization, chlorination | researchgate.net |

| 2-Iodosobenzoic acid | 2-Iodobenzoic acid | Oxidation with Oxone® | mdpi.com |

| p-Iodobenzoic acid | p-Iodotoluene or p-aminobenzoic acid | Oxidation or diazotization | orgsyn.org |

Functional Group Interconversions and Derivatization

The chemical behavior of this compound is dictated by its three key functional moieties: the carboxylic acid group, the chlorine substituents, and the iodine substituent. Each site offers a unique handle for synthetic modification, enabling the creation of a wide array of derivatives.

The carboxylic acid group is a primary site for derivatization. Standard organic transformations can be applied to convert it into esters, amides, and other related functional groups. For instance, derivatives of structurally similar aminodichlorobenzoic acids have been prepared through esterification to yield methyl esters and through reactions to form N,N-di-sec-butylamides. nih.gov These transformations are fundamental in modifying the compound's solubility, steric profile, and biological activity.

A common synthetic route for producing substituted benzoic acids involves the hydrolysis of a corresponding ester under basic conditions, followed by acidification. google.com This process is reversible, allowing for the protection of the carboxylic acid as an ester during reactions targeting the halogen substituents, and its subsequent deprotection.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Methanol, Acid Catalyst | Methyl Ester | nih.gov |

| Amide Formation | Amine, Coupling Agent | Amide | nih.gov |

The halogen atoms on the aromatic ring are key to the compound's utility in cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the C-I position while leaving the C-Cl bonds intact. The iodine atom readily participates in transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, making it a valuable precursor for creating complex molecular architectures.

In contrast, the chlorine atoms are relatively inert under these conditions but can be activated using more forcing reaction conditions or specific catalyst systems if further modification is desired. This differential reactivity is a cornerstone of its synthetic value, enabling stepwise elaboration of the molecular scaffold. For example, in the synthesis of various hypoglycemic drugs, related compounds like 2-chloro-5-bromobenzoic acid are used, where the bromine atom serves a similar role to the iodine, acting as the more reactive site for initial coupling reactions. google.com

Mechanochemical Synthesis Approaches for Related Compounds

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball-milling) with little or no solvent, is an emerging green chemistry approach. While specific mechanochemical syntheses for this compound are not widely reported, methods for related halogenated benzoic acids demonstrate the feasibility of this technique. For instance, the bromination of benzoic acid has been achieved using solvent-free methods that rely on mechanical mixing or sonication. ijisrt.com Similarly, the synthesis of 2-halo-5-bromobenzoic acid has been accomplished by reacting o-halobenzoic acid with N-bromosuccinimide (NBS) under the action of sulfuric acid, a process that can be adapted to solvent-free or reduced-solvent conditions. google.com These examples suggest that direct, solvent-free halogenation of benzoic acid precursors is a viable strategy for producing compounds of this class, reducing waste and simplifying purification.

Catalytic Applications in Organic Synthesis (e.g., as a Precursor for Hypervalent Iodine Reagents)

One of the most significant applications of this compound is its use as a precursor for hypervalent iodine reagents. These reagents are prized in modern organic synthesis for their ability to act as mild and selective oxidizing agents. arkat-usa.org The iodine atom in 2-iodobenzoic acid and its derivatives can be oxidized to higher valence states, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes).

The oxidation of iodoarenes is the primary method for preparing hypervalent iodine compounds. arkat-usa.org For example, reacting an iodoarene with chlorine gas or an in-situ source of chlorine yields an aryliodine(III) dichloride (ArICl₂). arkat-usa.org The use of 3-(dichloroiodo)benzoic acid has been highlighted as a convenient and recyclable hypervalent iodine reagent. thieme-connect.com The benzoic acid moiety enhances the solid-state stability and simplifies recovery of the spent reagent (the corresponding iodobenzoic acid) after the reaction, which can then be re-oxidized and reused. thieme-connect.com

Further oxidation of the iodine center can produce iodine(V) reagents. The most well-known example is 2-iodoxybenzoic acid (IBX), which is prepared by oxidizing 2-iodobenzoic acid with agents like potassium bromate (B103136) or Oxone. IBX is a versatile oxidizing agent used for the conversion of alcohols to aldehydes and ketones. A derivative like 3,5-dichloro-2-iodoxybenzoic acid, synthesized from this compound, would be expected to have modified reactivity and solubility properties, potentially offering advantages in specific synthetic contexts.

Table 2: Hypervalent Iodine Reagents Derived from Substituted Iodobenzoic Acids

| Precursor | Oxidizing Agent | Reagent Type | Typical Application | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic Acid | Cl₂ | Iodine(III) Dichloride | Chlorination | arkat-usa.org |

| 3-Iodobenzoic Acid | Cl₂ | 3-(Dichloroiodo)benzoic acid | Vicinal Halomethoxylation | thieme-connect.com |

| 2-Iodobenzoic Acid | Potassium Bromate / H₂SO₄ | Iodine(V) (IBX) | Oxidation of alcohols |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Currently, there are no published single-crystal X-ray diffraction studies for 3,5-dichloro-2-iodo-benzoic acid in the accessible scientific literature. Such a study would be anticipated to reveal the dihedral angle between the carboxylic acid group and the benzene (B151609) ring, which is influenced by the steric hindrance imposed by the bulky iodine atom at the ortho position and the two chlorine atoms. The intramolecular forces, including potential hydrogen bonding between the carboxylic proton and the adjacent iodine atom, would also be a key feature to be determined.

Spectroscopic Techniques for Structural Confirmation

In the absence of crystallographic data, spectroscopic methods provide essential information for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached halogens and the carboxylic acid group, providing further confirmation of the compound's structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a strong, broad absorption band characteristic of the O-H stretching of the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. A sharp, intense absorption corresponding to the C=O stretching of the carbonyl group would be expected around 1700 cm⁻¹. The spectrum would also contain peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-Cl, C-I, and other skeletal vibrations of the aromatic ring. While a specific spectrum for the title compound is not available, the NIST WebBook provides IR spectral data for the related compound 2-iodobenzoic acid, which shows these characteristic features. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms and one iodine atom. Fragmentation would likely involve the loss of the carboxylic acid group and halogen atoms, providing further structural clues. Although a specific mass spectrum for this compound was not found, the NIST WebBook has a mass spectrum for 2-iodobenzoic acid which can be used for comparative purposes. nist.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of bulk crystalline materials. This method provides detailed information regarding the phase identity, purity, and degree of crystallinity of a solid sample. In the context of this compound, PXRD analysis is crucial for confirming the crystal structure and ensuring the homogeneity of the bulk powder. The diffraction pattern, which is a fingerprint of the crystalline lattice, arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms within the material.

While specific, experimentally determined PXRD data for this compound is not publicly available in the searched literature, analysis of structurally related benzoic acid derivatives provides a strong basis for understanding what to expect. For instance, studies on various halogenated and substituted benzoic acids reveal that they typically crystallize in well-defined structures, often forming dimers through hydrogen bonding between the carboxylic acid groups. researchgate.netsigmaaldrich.com These structures give rise to characteristic diffraction patterns.

The typical experimental setup for PXRD involves a diffractometer where a powdered sample is irradiated with monochromatic X-rays. cam.ac.uk The intensity of the diffracted X-rays is measured as a function of the diffraction angle, 2θ. The resulting diffractogram plots the intensity versus 2θ, from which key parameters such as the d-spacing (the distance between parallel planes in the crystal lattice) can be calculated using Bragg's Law.

For a hypothetical crystalline sample of this compound, the PXRD pattern would be expected to show a series of sharp peaks, indicative of a well-ordered crystalline structure. The positions and relative intensities of these peaks are unique to the specific crystalline phase of the compound.

To illustrate the type of data obtained from a PXRD experiment, the following table presents a hypothetical set of diffraction data for this compound, based on common patterns observed for similar aromatic carboxylic acids.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 80 |

| 21.4 | 4.15 | 50 |

| 25.8 | 3.45 | 95 |

| 28.2 | 3.16 | 70 |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

The analysis of such a pattern would involve comparing the experimental peak positions and intensities to a reference pattern, if one were available from a crystallographic database. This comparison allows for the definitive identification of the material. Furthermore, the absence of broad, amorphous halos in the diffractogram would confirm the high crystallinity of the bulk sample, while the presence of unexpected peaks could indicate impurities or the existence of different polymorphic forms. nih.gov The study of polymorphism is particularly important for active pharmaceutical ingredients, as different crystal forms can exhibit distinct physical properties.

Intermolecular Interactions and Crystal Engineering in 3,5 Dichloro 2 Iodo Benzoic Acid Systems

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction that has gained prominence in crystal engineering for its reliability in constructing predictable solid-state networks. nih.govmdpi.com It occurs between an electropositive region on a halogen atom, known as a σ-hole, and a Lewis basic (electron-rich) site. rsc.org

In 3,5-dichloro-2-iodo-benzoic acid, the iodine atom attached to the aromatic ring is the primary halogen bond donor. The C-I bond creates an anisotropic distribution of electron density around the iodine atom. This results in a region of positive electrostatic potential, the σ-hole, located on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. rsc.org

This positive σ-hole can interact attractively with electron-rich atoms, such as the oxygen of a carbonyl group or the nitrogen of a pyridine (B92270) ring, to form a C-I···O or C-I···N halogen bond. nih.gov These interactions are highly directional, with the C-I···(Acceptor) angle typically approaching 180°. This directionality is a key factor in the rational design of supramolecular structures. nih.gov The strength of the interaction correlates with the magnitude of the positive potential of the σ-hole. rsc.org

Table 1: Representative C-I Halogen Bond Interactions in Related Systems

| Donor Molecule | Acceptor | Interaction Type | Distance (Å) | Angle (C-I···A) (°) | Reference |

| 2,3,5,6-tetrafluoro-4-iodobenzoic acid | Pyridyl Nitrogen | C-I···N | 2.941 | 170.7 | nih.gov |

| 4-iodobenzoic acid | Pyridyl Nitrogen | C-I···N | 3.004 | 178.0 | nih.gov |

The presence of the two chlorine atoms at the 3- and 5-positions significantly influences the halogen bonding capability of the iodine atom. Chlorine is an electron-withdrawing group (-I effect), which pulls electron density away from the aromatic ring. This inductive effect extends to the C-I bond, making the iodine atom more electron-deficient and consequently enhancing the positive electrostatic potential of its σ-hole. jyu.fi

Theoretical and experimental studies on substituted halobenzenes have confirmed that electron-withdrawing substituents increase the size and positive potential of the σ-hole on a halogen atom, leading to stronger and more effective halogen bonds. jyu.fi Therefore, the dichlorination in this compound is expected to activate the iodine atom, making it a more potent halogen bond donor compared to an unsubstituted 2-iodobenzoic acid.

The enhanced C-I halogen bond serves as a powerful and reliable tool for guiding the self-assembly of this compound molecules into predictable, higher-order structures. nih.govnih.gov In cocrystals, for instance, the C-I bond can be directed towards a suitable halogen bond acceptor, like a pyridine nitrogen, to link primary hydrogen-bonded motifs into one-dimensional (1-D) chains or two-dimensional (2-D) sheets. nih.gov

The combination of strong, directional halogen bonds with other intermolecular forces allows for a hierarchical approach to crystal design. Primary synthons, often formed by robust hydrogen bonds, can be further organized into more complex and extended networks using the C-I interaction as a secondary organizational force. nih.govacs.org This strategy has been successfully employed to construct a variety of supramolecular architectures with controlled connectivity and dimensionality. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions in chemistry and biology, playing a crucial role in determining the structure of molecules from water to proteins. In the context of this compound, the carboxylic acid group is the dominant source of strong hydrogen bonds.

In the solid state, carboxylic acids almost universally form centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds. This highly stable and predictable motif, designated as an R²₂(8) graph set synthon, links two molecules together in a head-to-head fashion. It is the primary and most robust intermolecular interaction for most benzoic acids. researchgate.net Studies on analogous molecules, such as 3,5-dichlorobenzoic acid, confirm the prevalence of this dimeric structure.

The formation of these dimers is a powerful structure-directing element, creating a discrete, hydrogen-bonded supermolecule that then assembles into a larger crystal lattice through weaker, secondary interactions. researchgate.net

Table 2: Typical Hydrogen Bond Parameters for Carboxylic Acid Dimers

| Compound | Interaction Type | O···O Distance (Å) | O-H···O Angle (°) | Reference |

| 3,5-dichloro-2-hydroxy-benzoic acid | O-H···O | 2.645 | 172 | researchgate.net |

| Benzoic Acid | O-H···O | ~2.64 | ~170 | researchgate.net |

The primary O-H···O interaction is that which forms the carboxylic acid dimer discussed above. researchgate.netresearchgate.net These are strong hydrogen bonds characterized by short donor-acceptor distances and near-linear geometry.

For example, crystal structure analyses of related compounds like 3,5-dichloro-2-hydroxy-benzoic acid show C-H···O and C-H···Cl interactions that link the primary dimers into extended 3-D networks. researchgate.net These interactions, while individually weak, collectively contribute to the stability of the crystal lattice and are crucial for understanding the complete supramolecular structure. researchgate.netwikipedia.org The C-H···O interactions typically have distances less than 3.2 Å and angles between 90° and 180°. wikipedia.org

π-Stacking and Other Non-Covalent Interactions

The supramolecular structure of this compound is expected to be significantly influenced by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The primary and most predictable interaction is the hydrogen bonding between the carboxylic acid moieties. Like most carboxylic acids, this compound is expected to form robust centrosymmetric dimers through O-H···O hydrogen bonds. This interaction is a powerful structure-directing synthon in crystal engineering.

Halogen Bonding: A key feature of this molecule is the presence of three halogen atoms (two chlorine, one iodine), which can act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophile. orgsyn.org The iodine atom, in particular, is an effective halogen bond donor due to its high polarizability. The strength of the σ-hole is enhanced by the presence of electron-withdrawing groups on the aromatic ring. orgsyn.org In this molecule, the two chlorine atoms and the carboxylic acid group would enhance the electrophilicity of the iodine atom at the C2 position. It is therefore highly probable that C–I···O or C–I···Cl interactions play a crucial role in the crystal packing, linking the primary hydrogen-bonded dimers into larger one-, two-, or three-dimensional networks. nih.govwikipedia.org Similar interactions have been observed in a variety of other iodinated and chlorinated benzoic acid derivatives. wikipedia.org

The interplay of these interactions—strong hydrogen-bonded dimers linked by moderately strong halogen bonds and further stabilized by weaker π-stacking—is the defining feature of the crystal engineering of this system.

Computational Predictions and Experimental Verification of Intermolecular Forces

In the absence of direct experimental data from single-crystal X-ray diffraction for this compound, computational methods provide a powerful tool for predicting and understanding its intermolecular forces.

Computational Predictions: Density Functional Theory (DFT) is a widely used quantum mechanical method to model the geometry and interaction energies of molecular systems. nih.gov For this compound, DFT calculations could be employed to:

Model Molecular Geometry and Electrostatic Potential: Calculations can optimize the gas-phase geometry of the molecule and map its electrostatic potential surface. This would visualize the electron-rich (negative potential) regions, such as the oxygen atoms of the carboxyl group, and the electron-poor (positive potential) regions, particularly the σ-hole on the iodine atom. orgsyn.org

Calculate Interaction Energies: By modeling dimers and larger clusters of the molecule, the binding energies associated with different types of intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking) can be calculated. For instance, studies on substituted benzene (B151609) and benzamide (B126) complexes have used the M06-2X functional to accurately quantify π-stacking interaction energies. Natural Energy Decomposition Analysis (NEDA) could further dissect these interaction energies into their constituent electrostatic, polarization, and charge-transfer components.

Predict Crystal Packing: Advanced computational methods for crystal structure prediction can generate a landscape of energetically plausible crystal packings. These calculations would compare the relative stabilities of different polymorphs that might arise from variations in how the hydrogen-bonded and halogen-bonded synthons assemble.

Experimental Verification: The predictions from these computational models would ideally be verified through experimental techniques.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystal. It would provide accurate bond lengths, angles, and intermolecular distances, confirming the presence and geometry of the predicted hydrogen bonds, halogen bonds, and π-stacking interactions. For example, X-ray analysis of related structures like 3,5-bis-SF₅-iodobenzene has confirmed the formation of 2:1 halogen bonding complexes with DABCO, validating theoretical predictions.

Spectroscopic Analysis: Techniques like NMR titration can provide experimental evidence for halogen bonding in solution. Changes in the chemical shift of the carbon atom attached to the iodine upon the addition of a Lewis base (a halogen bond acceptor) can confirm the formation and relative strength of the interaction.

The table below illustrates the type of data that would be sought through a combined computational and experimental approach to characterize the key intermolecular interactions.

| Interaction Type | Predicted Parameters (from DFT) | Experimental Verification (from X-ray Diffraction) |

| O-H···O Hydrogen Bond | Distance: ~2.6 Å; Angle: ~170-180° | Measured D···A distance and D-H···A angle |

| C-I···O Halogen Bond | Distance: ~2.8-3.1 Å; Angle: ~170-180° | Measured I···O distance and C-I···O angle |

| π-π Stacking | Centroid-to-centroid distance: ~3.5-4.0 Å; Slip angle | Measured inter-planar distance and displacement |

This synergistic approach, leveraging computational modeling to guide and interpret experimental findings, is essential for a comprehensive understanding of the complex supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3,5-dichloro-2-iodo-benzoic acid, DFT calculations can predict a range of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding its chemical behavior.

Quantum chemical calculations on halogenated compounds have shown that the nature of the halogen substituent significantly influences the electronic properties. nih.gov Halogen substitutions can play a vital role in stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO). nih.gov This reduction in the HOMO-LUMO energy gap is an indicator of increased chemical reactivity. nih.gov In the case of this compound, the presence of three halogen atoms is expected to substantially lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

A key feature of covalently bonded halogen atoms is the presence of a "σ-hole," a region of positive electrostatic potential located on the outermost portion of the halogen atom along the bond axis. nih.gov This positive region arises from the anisotropic distribution of electron density around the halogen. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing and quantifying these σ-holes. nih.gov

The size and magnitude of the σ-hole are dependent on the polarizability and electronegativity of the halogen atom, as well as the electron-withdrawing power of the rest of the molecule. rsc.orgresearchgate.net For halobenzenes, the σ-hole becomes more positive as the halogen atom becomes larger and more polarizable (I > Br > Cl). rsc.orgacs.org Therefore, the iodine atom in this compound is expected to possess the most prominent σ-hole, making it a potent halogen bond donor. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group further enhances the positive character of the σ-holes on all three halogen atoms.

Studies on substituted iodobenzenes have demonstrated a clear correlation between the nature of the substituent and the magnitude of the maximum electrostatic potential (Vs,max) at the σ-hole. acs.org Electron-withdrawing groups increase the Vs,max, thereby strengthening potential halogen bonding interactions.

Table 1: Predicted Trends in σ-Hole Characteristics for this compound

| Halogen Atom | Expected Relative σ-Hole Magnitude (Vs,max) | Expected Relative Size |

| Iodine (I) | Most Positive | Largest |

| Chlorine (Cl) | Less Positive than Iodine | Smaller |

This table is predictive and based on established trends in halogenated aromatic systems.

The introduction of halogen atoms onto a benzene (B151609) ring significantly perturbs the electronic charge distribution. nih.gov This is due to the interplay of two main effects: the inductive effect (electron-withdrawing) and the resonance effect (electron-donating for halogens). While halogens are electronegative and pull electron density from the ring through the sigma framework (inductive effect), they also possess lone pairs that can be delocalized into the pi-system of the ring (resonance effect).

Theoretical analyses have shown that the electrostatic interaction in halogen bonding can sometimes be surprisingly destabilizing, suggesting that charge transfer and delocalization play a crucial role in the stability of such complexes. uniovi.es

Molecular Docking and Dynamics Simulations (for Biological Interactions of Derivatives)

In silico studies on benzoic acid derivatives have been conducted to evaluate their potential as inhibitors for various enzymes, such as the main protease of SARS-CoV-2. mdpi.com These studies have shown that the binding affinity is influenced by various noncovalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Halogen bonds, arising from the σ-holes on the halogen atoms, can also play a significant role in the binding of halogenated ligands to proteins. nih.gov

For derivatives of this compound, the presence of multiple halogen bond donors could lead to specific and strong interactions with biological macromolecules. MD simulations on protein-benzoic acid complexes have demonstrated the stability of these interactions, highlighting the importance of the carboxylic acid moiety in forming hydrogen bonds. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. orientjchem.org These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. youtube.comyoutube.com

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) could provide a theoretical vibrational spectrum. orientjchem.org The calculated frequencies would correspond to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the O-H stretch, and various vibrations associated with the substituted benzene ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. The accuracy of these predictions allows for a comparison with experimental data, which can confirm the molecular structure. The complex substitution pattern of this compound would result in a unique set of predicted chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the three halogen substituents.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key conformational aspect is the orientation of the carboxylic acid group relative to the benzene ring.

The rotation around the C-C bond connecting the carboxylic group to the ring gives rise to different conformers. The potential energy surface (PES) for this rotation can be calculated using DFT. researchgate.net These calculations typically reveal the energy barriers between different conformers and identify the most stable (lowest energy) conformation. colostate.edu For many substituted benzoic acids, the planar conformation is often the most stable, but steric hindrance from ortho substituents can lead to non-planar minimum energy structures. researchgate.net

In this compound, the bulky iodine atom at the ortho position (position 2) would likely create significant steric strain with the carboxylic acid group. This steric repulsion would influence the preferred dihedral angle and could result in a non-planar ground state conformation. The potential energy landscape would illustrate the energetic cost of rotating the carboxylic acid group, providing insight into the molecule's flexibility. nih.gov

Biological Activities and Mechanistic Investigations of 3,5 Dichloro 2 Iodo Benzoic Acid and Its Derivatives

Antimicrobial Research Applications

Derivatives containing the 3,5-dichloro-2-hydroxyphenyl scaffold have demonstrated significant potential as antimicrobial agents, particularly against challenging Gram-positive pathogens.

Research has highlighted the effectiveness of these compounds against multidrug-resistant bacteria, including MRSA.

A novel series of compounds based on a 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold has shown promising, structure-dependent activity against Gram-positive bacteria, including MRSA. nih.govdrugbank.comrroij.comOne notable derivative, a 5-fluorobenzimidazole analog containing the 3,5-dichloro-2-hydroxyphenyl substituent, was found to be four times more potent than the antibiotic clindamycin (B1669177) against the MRSA strain TCH 1516. nih.govdrugbank.comAnother derivative, a hydrazone featuring a thien-2-yl fragment, was twofold stronger than clindamycin against the same MRSA strain. nih.govdrugbank.comThese findings underscore the potential of this chemical scaffold for developing new agents to combat resistant staphylococcal infections.

Table 1: Activity of 3,5-Dichloro-2-hydroxyphenyl Derivatives against MRSA

| Compound Derivative | Target Strain | Potency Compared to Clindamycin |

|---|---|---|

| 5-Fluorobenzimidazole derivative | MRSA TCH 1516 | 4x stronger |

The antibacterial activity of these derivatives is primarily directed at Gram-positive pathogens. drugbank.comStudies on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid analogs revealed a structure-dependent antimicrobial effect against a panel of clinically relevant bacteria. nih.govdrugbank.comEffective activity was observed against Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.govdrugbank.comThis indicates a targeted, rather than broad-spectrum, activity profile, which can be advantageous in minimizing impact on commensal microbiota.

While the precise mechanism for the 3,5-dichloro-2-iodo-benzoic acid derivatives has not been elucidated, the action of related phenolic and halogenated phenolic compounds typically involves disruption of the bacterial cell membrane. frontiersin.orgnih.govThe antimicrobial activity of phenolic compounds is often attributed to their ability to penetrate the phospholipid bilayer of the bacterial membrane. nih.govThis integration disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force. frontiersin.orgHalogenation can enhance this activity. nih.gov The general mechanism for phenolic compounds can be summarized as:

Membrane Disruption: Molecules insert into the lipid bilayer, disturbing the van der Waals interactions between acyl chains and compromising membrane fluidity and integrity. nih.gov* Protein Denaturation: At higher concentrations, phenols can denature and coagulate cytoplasmic and membrane proteins, inhibiting essential enzymatic activities. rroij.com* Inhibition of Energy Synthesis: By disrupting the membrane, these compounds can interfere with the electron transport chain and oxidative phosphorylation, leading to a reduction in ATP synthesis. frontiersin.org It is plausible that derivatives of this compound share a similar membrane-centric mechanism of action.

SAR studies on derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated that the specific substituents on the phenyl ring are critical for antimicrobial potency. The research clearly indicates that activity is structure-dependent. drugbank.com Key findings from these studies include:

Importance of Dichloro-substitution: The comparison between analogs with a 1-(2-hydroxyphenyl) core and those with a 1-(3,5-dichloro-2-hydroxyphenyl) core reveals the significant contribution of the two chlorine atoms to the antibacterial efficacy.

Influence of Appended Moieties: The nature of the chemical group attached to the core scaffold plays a crucial role in modulating activity. A 5-fluorobenzimidazole moiety attached to the 1-(3,5-dichloro-2-hydroxyphenyl) scaffold resulted in a four-fold increase in potency against MRSA compared to clindamycin. nih.govdrugbank.comSimilarly, the introduction of a hydrazone with a thien-2-yl fragment also enhanced activity. nih.govdrugbank.comThis demonstrates that modifications at this position can be fine-tuned to optimize antibacterial strength.

These results highlight that the 3,5-dichloro substitution pattern is a key pharmacophoric feature for potent antibacterial activity in this class of compounds.

Antibacterial Efficacy Studies

Anticancer Research Applications

In addition to their antimicrobial properties, derivatives of this scaffold have been investigated for their potential as anticancer agents. nih.govdrugbank.comThe anticancer activity was also found to be highly dependent on the specific chemical structure. nih.gov The most significant finding was observed in a human pulmonary cancer cell culture model (A549). nih.govdrugbank.comThe 5-fluorobenzimidazole derivative that incorporated a 3,5-dichloro-2-hydroxyphenyl substituent exhibited the highest anticancer activity among the tested compounds. nih.govdrugbank.comThis suggests that the same structural features that confer potent antibacterial activity—namely the 3,5-dichlorophenyl group combined with specific appended moieties—may also be beneficial for cytotoxic activity against cancer cells. These findings position 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold for the development of novel therapeutic agents targeting both infectious diseases and cancer. nih.govrroij.com

Induction of Apoptosis in Cancer Cell Lines

The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. Research into halogenated benzoic acid derivatives suggests that these compounds can trigger apoptotic pathways in cancer cells. For instance, studies on related iodinated benzoic acid compounds, such as the contrast agent 2,3,5-triiodobenzoic acid (an isomer of the subject compound), have demonstrated the induction of cell death in tumor cells. This process is often mediated by the generation of reactive oxygen species (ROS), which can initiate a cascade of events leading to apoptosis. The introduction of multiple halogen atoms, such as chlorine and iodine, onto the benzoic acid scaffold is thought to enhance the compound's ability to interact with biological targets and trigger these cell death mechanisms.

Inhibition of Cell Proliferation and Viability

Investigated Mechanisms: Oxidative Stress and Mitochondrial Dysfunction

The anticancer activity of many chemotherapeutic agents is linked to their ability to induce oxidative stress and disrupt mitochondrial function within cancer cells. Iodinated compounds, in particular, have been implicated in the generation of reactive oxygen species (ROS) googleapis.com. An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.

Mitochondria, the powerhouses of the cell, are primary targets of oxidative stress. Mitochondrial dysfunction, characterized by altered membrane potential, impaired electron transport chain function, and the release of pro-apoptotic factors, is a key event in the apoptotic cascade. While direct studies on this compound are limited, the known effects of iodinated radiocontrast agents on inducing mitochondrial damage suggest a plausible mechanism for its anticancer activity researchgate.net. It is hypothesized that the presence of the heavy iodine atom, along with the electron-withdrawing chlorine atoms, could facilitate interactions within the mitochondrial membrane, leading to its destabilization and the initiation of apoptosis.

Structure-Activity Relationship (SAR) Studies for Anticancer Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For halogenated benzoic acids, the type, number, and position of the halogen atoms significantly influence their biological activity.

The presence of halogens like chlorine and iodine can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Generally, increasing the halogenation can enhance lipophilicity, which may lead to better cell membrane penetration. However, the specific substitution pattern is critical. For instance, in some series of compounds, the position of the halogen atom on the aromatic ring has been shown to be a key determinant of cytotoxic activity researchgate.net. Further SAR studies on this compound and its analogs would be invaluable in elucidating the precise structural requirements for optimal anticancer efficacy.

Role as a Model Compound in Medicinal Chemistry

Beyond its own potential therapeutic applications, this compound can serve as a valuable scaffold or starting material in medicinal chemistry for the development of more complex and potent drug candidates.

Studies of Tyrosine Kinase Inhibitors

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for drug development.

The benzoic acid scaffold is a common feature in many reported tyrosine kinase inhibitors researchgate.net. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the ATP-binding site of the kinase. The substituted phenyl ring allows for a wide range of modifications to enhance potency and selectivity. For example, various substituted 1H-pyrazolo[3,4-b]pyridine derivatives, synthesized from substituted benzoic acid esters, have shown potent and selective inhibitory activity against the FGFR kinase nih.gov. The this compound moiety provides a unique starting point for the design of novel tyrosine kinase inhibitors, with the halogen atoms offering opportunities for further chemical modifications to fine-tune the compound's interaction with the target kinase.

Analogue Development for Specific Biological Targets (e.g., Retinoid X Receptor (RXR) Agonists)

The development of analogues of this compound can be strategically guided by targeting specific biological receptors, such as the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. nih.govambeed.com They function as dimers, either with themselves (homodimers) or with other nuclear receptors like the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). nih.gov

The activation of RXR by specific agonists, known as rexinoids, has been a successful strategy in drug development. A prominent example is Bexarotene (B63655) (4-[1-(3,5,5,8,8-pentamethyltetralin-2-yl)ethynyl]benzoic acid), which is an RXR-selective agonist approved for the treatment of cutaneous T-cell lymphoma. nih.gov The development of analogues often starts from a lead compound like bexarotene, modifying its structure to improve potency, selectivity, or pharmacokinetic properties. nih.gov

While direct studies on this compound as an RXR agonist are not prevalent in the provided search results, the principles of analogue development for RXR agonists can be applied. For instance, creating derivatives of this compound that incorporate key structural features of known rexinoids could be a viable approach. This might involve synthesizing esters or amides of the benzoic acid to enhance cell permeability and act as prodrugs. nih.gov

Studies have shown that RXR-specific signaling can be a potent inducer for the differentiation of embryonic stem cells into skeletal myocytes, suggesting the therapeutic potential of RXR agonists in treating muscle-related diseases. nih.gov The development of novel RXR agonists often involves creating analogues of existing compounds and evaluating their ability to activate RXR, sometimes in comparison to RAR activation to ensure selectivity. nih.govnih.gov For example, novel analogues of bexarotene and another RXR agonist, NEt-4IB, have been synthesized and evaluated for their RXR agonism. nih.gov

The table below summarizes key information on selected RXR agonists and related compounds.

| Compound Name | Target Receptor | Biological Activity/Significance |

| Bexarotene | Retinoid X Receptor (RXR) | FDA-approved for cutaneous T-cell lymphoma; potent RXR-selective agonist. nih.gov |

| 9-cis-Retinoic Acid | Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) | A natural ligand for RXR, from which synthetic agonists have been developed. nih.gov |

| NEt-4IB | Retinoid X Receptor (RXR) | A lead compound for the development of novel RXR-selective agonists. nih.gov |

| Retinoic Acid | Retinoic Acid Receptor (RAR) | Mediates its effects through RARs, which often form heterodimers with RXRs. ambeed.comnih.gov |

Influence of Halogen Substituents on Pharmacological Properties

The presence and position of halogen substituents on an aromatic ring, such as in this compound, have a profound influence on the molecule's pharmacological properties. nih.gov These effects can be attributed to several factors, including changes in electronic properties, lipophilicity, and the potential for halogen bonding. wikipedia.orgmdpi.com

The electronic effects of halogens are twofold: a negative inductive effect (electron-withdrawing) and a positive mesomeric effect (electron-donating). wikipedia.org For halogens, the inductive effect typically outweighs the mesomeric effect, resulting in a net electron-withdrawing character. This can influence the acidity (pKa) of the benzoic acid, which in turn can affect its interaction with biological targets and its membrane permeability. nih.gov The Hammett equation is a tool used to quantify the electronic effect of substituents on the reactivity of benzoic acid derivatives. wikipedia.org Studies on substituted benzoates have shown that the introduction of electron-withdrawing groups can improve biological activity, as seen in the case of antitubercular agents. nih.gov

The nature of the halogen itself is also critical. The structural influence of halogens often increases in the order of Cl < Br < I. mdpi.com This trend is related to the increasing size and polarizability of the halogen atom, which enhances its ability to form halogen bonds. Halogen bonds are non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. These interactions can be significant in determining the binding of a drug to its receptor and can be competitive with or complementary to hydrogen bonds in crystal structures. mdpi.com

The following table outlines the properties of various halogenated benzoic acids.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features/Applications |

| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.018 | Precursor for the synthesis of IBX and Dess–Martin periodinane. wikipedia.org |

| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | A chlorobenzoic acid with applications as a herbicide. nih.gov |

| 2,3,5-Triiodobenzoic acid | C₇H₃I₃O₂ | 499.81 | An auxin polar transport inhibitor. nih.gov |

| 2-Chloro-5-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | A halogenated benzoic acid building block. bldpharm.comsigmaaldrich.com |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes to 3,5-dichloro-2-iodo-benzoic acid and its analogs can be improved. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. This includes exploring novel catalysts and reaction conditions to improve yields and reduce waste. For instance, the development of iridium-catalyzed C-H activation/iodination of benzoic acids presents a promising avenue for the selective synthesis of ortho-iodinated benzoic acids under mild conditions. acs.org Such methods could be adapted and optimized for the specific synthesis of this compound, potentially offering higher efficiency and selectivity compared to traditional methods.

Another area of interest is the in situ generation of reactive intermediates. For example, research has shown that 2-iodobenzoic acid can be oxidized in situ to generate o-iodoxybenzoic acid (IBX), a powerful oxidizing agent. organic-chemistry.orgresearchgate.net This approach avoids the need to handle the potentially explosive IBX directly. Future studies could investigate similar in situ generation strategies for derivatives of this compound, enhancing safety and practicality.

Exploration of Advanced Catalytic Applications

The iodine atom in this compound makes it a potential candidate for various catalytic applications. Hypervalent iodine compounds, derived from iodobenzoic acids, have emerged as versatile reagents in organic synthesis. For example, 2-iodosobenzoic acid (IBA) and its derivatives have been utilized in photochemical reactions and as catalysts in transition metal-catalyzed reactions. digitellinc.com

Future research could explore the catalytic potential of this compound and its derivatives. This could involve its use in oxidation reactions, similar to how 2-iodobenzoic acid is used to generate IBX for the oxidation of alcohols. organic-chemistry.orgresearchgate.net The presence of the chlorine atoms on the benzene (B151609) ring could modulate the reactivity and selectivity of the corresponding hypervalent iodine species, potentially leading to novel catalytic transformations. Additionally, the application of substituted o-iodoso- and o-iodoxybenzoic acids in the hydrolysis of active phosphorus esters suggests that this compound derivatives could also find use in detoxification and environmental remediation. acs.org

In-depth Investigation of Biological Target Interactions and Signaling Pathways

Substituted benzoic acids are known to possess a wide range of biological activities. researchgate.netpreprints.org For example, some derivatives act as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The specific substitution pattern of this compound suggests it could interact with various biological targets.

Future research should focus on elucidating the specific biological targets of this compound and its derivatives. This would involve screening against a panel of enzymes, receptors, and other proteins to identify potential interactions. Techniques like affinity chromatography and mass spectrometry can be employed to identify binding partners. Once a target is identified, further studies would be needed to understand the signaling pathways that are modulated by the compound. This could involve cell-based assays, gene expression analysis, and other molecular biology techniques to unravel the mechanism of action.

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

Building on the understanding of its biological interactions, future work will involve the rational design and synthesis of advanced derivatives of this compound with enhanced and tailored bioactivity. By systematically modifying the structure of the parent compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown promise in developing novel antimicrobial and anticancer agents. nih.gov This demonstrates that the core structure of a substituted benzoic acid can be a valuable scaffold for creating new therapeutic candidates. Similarly, the development of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists for acute lung injury highlights the potential for creating highly specific and potent drugs from this class of compounds. nih.gov Future efforts could explore a wide range of modifications to the this compound backbone, including the introduction of different functional groups and the formation of amides, esters, and other derivatives.

Integration of Computational and Experimental Approaches for Drug Discovery

The process of drug discovery and development can be significantly accelerated and made more cost-effective through the integration of computational and experimental methods. beilstein-journals.org In the context of this compound, computational tools can play a crucial role in several stages of research.

| Computational Method | Application in Drug Discovery for this compound Derivatives |

|---|---|

| Molecular Docking | Predicting the binding modes of derivatives with their biological targets. For example, in silico molecular docking studies have been used to understand the interaction of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives with α-glucosidase and α-amylase. researchgate.net |

| Virtual High-Throughput Screening (vHTS) | Screening large libraries of virtual compounds to identify potential lead molecules. This can help prioritize which derivatives of this compound to synthesize and test experimentally. beilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. This can guide the design of new derivatives with improved potency. |

| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This helps in the early identification of compounds with poor pharmacokinetic profiles. researchgate.net |

By combining these computational approaches with experimental validation, researchers can more efficiently navigate the complex process of drug discovery, leading to the development of novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-2-iodo-benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation of benzoic acid derivatives. For example, iodination at the ortho position can be achieved via directed ortho-metalation (DoM) using iodine electrophiles. Pre-functionalization with chlorine substituents (3,5-dichloro) can direct iodination due to steric and electronic effects. Reaction conditions such as temperature (e.g., −78°C for lithiation) and solvent polarity (e.g., THF or DMF) significantly impact regioselectivity and yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : H NMR will show absence of aromatic protons at positions 2, 3, and 5. C NMR will highlight carbons adjacent to electronegative substituents (e.g., C-I at ~90–100 ppm, C-Cl at ~125–135 ppm) .

- IR : Strong absorption at ~1680–1700 cm (carboxylic acid C=O stretch) and peaks for C-Cl (600–800 cm) and C-I (500–600 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 330–332 (M for CHClIO) with fragmentation patterns reflecting loss of COOH or halogen groups .

Q. How can researchers address solubility challenges when working with this compound in aqueous and organic solvents?

- Methodological Answer : The compound’s solubility is limited in water due to its hydrophobic halogen substituents. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, adjust pH to deprotonate the carboxylic acid group (pKa ~2.5–3.5), enhancing solubility. Sonication or mild heating (≤50°C) may aid dissolution without decomposition .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the halogen substituent effects in the electrophilic substitution reactions of this compound?

- Methodological Answer : The chlorine atoms at positions 3 and 5 act as meta-directing groups, while iodine at position 2 exerts both steric hindrance and ortho/para-directing effects. Computational studies (e.g., DFT) can model electron density maps to predict reactivity. Experimentally, competitive electrophilic substitution (e.g., nitration) can reveal regioselectivity trends. Compare results with analogs like 3,5-dichloro-4-fluoro-benzoic acid to isolate halogen-specific effects .

Q. How do computational methods like DFT aid in predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for Suzuki or Ullmann couplings involving the iodine substituent. Key parameters include bond dissociation energies (C-I vs. C-Cl) and charge distribution. Validate predictions experimentally by monitoring coupling efficiency with aryl boronic acids under palladium catalysis .

Q. What strategies can resolve contradictory data regarding the acid dissociation constant (pKa) of this compound in different solvent systems?

- Methodological Answer : Use potentiometric titration in standardized solvent mixtures (e.g., water, DMSO/water) to measure pKa. Control ionic strength with KCl and validate via UV-Vis spectroscopy (pH-dependent absorbance shifts). Discrepancies may arise from solvent polarity effects on carboxylate stabilization. Compare with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, pKa ~2.8) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.